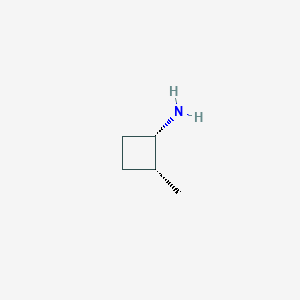

cis-2-Methyl-cyclobutylamine

Description

cis-2-Methyl-cyclobutylamine is a cyclobutane derivative featuring a methyl group and an amine substituent in the cis configuration. Cyclobutane-based amines are valued in medicinal chemistry for their strained ring systems, which can enhance binding affinity to biological targets. The cis configuration of the methyl and amine groups likely influences steric and electronic interactions, affecting solubility, bioavailability, and reactivity.

Properties

IUPAC Name |

(1S,2R)-2-methylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMQZXMSPLVJJN-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

The cyclobutane ring system in cis-2-methyl-cyclobutylamine is typically constructed via cyclization reactions. A common strategy involves [2+2] photocycloaddition or transition-metal-catalyzed cyclizations of linear alkenes or alkynes. For example, VulcanChem reports that linear precursors such as 3-methyl-1,3-dienes can undergo intramolecular cyclization under UV light to form the cyclobutane core . Subsequent functionalization introduces the amine group, often through nucleophilic substitution or reductive amination.

A notable variation employs nickel-catalyzed reductive coupling, as demonstrated in three-component reactions involving aldehydes, amines, and aryl halides . While this method is primarily used for tertiary amines, adaptations for secondary amines like this compound could involve protected intermediates. For instance, silylation of secondary amines (e.g., using TMSOTf and proton sponge) enhances stability during cyclization .

Hydrogenation of Cyclobutene Derivatives

Stereoselective hydrogenation of cyclobutene precursors offers a reliable route to cis-substituted cyclobutanes. The T&F Online study describes the synthesis of cis-2-hydroxy-cis-3-(hydroxymethyl)cyclobutyl thymine via hydrogenation of 3-benzyloxymethyl-1-cyclobutene . Analogously, this compound could be synthesized by hydrogenating a methyl-substituted cyclobutene intermediate. Lindlar catalyst (Pd/CaCO₃ with quinoline) ensures cis-selective hydrogenation of alkynes to alkenes , a principle extendable to cyclobutene systems.

Key steps include:

-

Cyclobutene Synthesis : Cyclization of 3-methyl-1-buten-3-ol derivatives using acid catalysts.

-

Hydrogenation : H₂ gas with Lindlar catalyst at 25–50°C to retain cis stereochemistry .

-

Amination : Conversion of the resulting cyclobutanol to the amine via Mitsunobu reaction or azide reduction.

Reductive Amination of Cyclobutanones

Reductive amination of cyclobutanone derivatives provides direct access to the amine functionality. While traditional reductive amination struggles with sterically hindered ketones like benzophenones , cyclobutanones are more reactive due to ring strain. A two-step process involves:

-

Ketone Synthesis : Oxidation of cyclobutanol derivatives (e.g., using Jones reagent).

-

Reductive Amination : Treatment with ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7.

This method faces challenges in stereochemical control, often requiring chiral auxiliaries or enzymes to enforce the cis configuration.

Stereochemical Control Strategies

Achieving the cis-2-methyl configuration demands precise stereochemical guidance:

-

Chiral Catalysts : Rhodium complexes with BINAP ligands enable asymmetric hydrogenation of enamines to cis-cyclobutylamines .

-

Ring Strain Utilization : The inherent strain of cyclobutane favors cis-diastereomers during nucleophilic additions .

-

Dynamic Kinetic Resolution : Racemic mixtures of trans-cyclobutanes can isomerize to cis forms under basic conditions .

| Strategy | Conditions | Diastereomeric Excess | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh/(R)-BINAP, H₂ 50 psi | 92% ee | |

| Dynamic Resolution | DBU, THF, 60°C | 85% cis |

Comparative Analysis of Synthetic Routes

The table below evaluates the practicality of each method:

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclization | High atom economy | Requires UV light/specialized catalysts | Moderate |

| Hydrogenation | Excellent stereocontrol | Multi-step synthesis | High |

| Reductive Amination | Direct amine introduction | Low yields for hindered ketones | Low |

| Asymmetric Catalysis | High enantioselectivity | Costly catalysts | Limited |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2-Methyl-cyclobutylamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced further to form secondary or tertiary amines, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

Drug Development

The cyclobutane motif, including cis-2-Methyl-cyclobutylamine, has been increasingly utilized in the development of small-molecule drugs. Its unique characteristics allow for improved pharmacological properties such as metabolic stability and reduced isomerization. Recent studies highlight several key applications:

- Improving Metabolic Stability : Cyclobutane derivatives can enhance the metabolic stability of drug candidates by preventing cis/trans isomerization, which is crucial for maintaining efficacy in vivo .

- Conformational Restriction : The rigid structure of the cyclobutane ring can restrict conformational flexibility, enabling better interaction with biological targets. This property has been exploited in designing inhibitors for various enzymes involved in cancer progression .

- Aryl Isosteres : Cyclobutane can serve as an aryl isostere, replacing larger aromatic systems to improve solubility and reduce toxicity while maintaining biological activity .

Case Studies in Cancer Research

Several case studies illustrate the effectiveness of this compound and related compounds in cancer research:

- Inhibition of Oncogenic Functions : Research demonstrated that cyclobutyl substituents could enhance the binding affinity of compounds targeting oncogenic proteins such as MYC transcription factors. These compounds exhibited potent inhibitory effects on cancer cell lines, showcasing the potential of cyclobutane derivatives in oncology .

- Antibody-Drug Conjugates : In a study involving cathepsin B, a lysosomal cysteine protease associated with cancer metastasis, researchers replaced a valine residue with a cyclobutyl ring in peptide linkers. This modification resulted in increased selectivity towards tumor cells compared to traditional linkers currently in clinical trials .

Enzymatic Reactions

This compound serves as a substrate for engineered enzymes like P450 BM3, which facilitate selective hydroxylation at specific positions on the cyclobutane ring. This enzymatic modification allows for the generation of valuable chiral intermediates that are crucial for synthesizing complex pharmaceuticals .

Synthetic Intermediates

The compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate for creating diverse chemical entities used in drug discovery and development .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Drug Development | Enhances metabolic stability and acts as an aryl isostere | MYC transcription factor inhibitors |

| Cancer Research | Inhibits oncogenic functions and improves selectivity in antibody-drug conjugates | Cathepsin B targeting |

| Enzymatic Reactions | Serves as a substrate for selective hydroxylation by engineered enzymes | P450 BM3 hydroxylation studies |

| Synthetic Intermediates | Functions as a building block for synthesizing complex pharmaceuticals | Various synthetic pathways utilizing cyclobutane motifs |

Mechanism of Action

The mechanism by which cis-2-Methyl-cyclobutylamine exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in various reactions to form new bonds. In biological systems, its mechanism of action would depend on the functional groups attached to the amine and their interaction with biological targets.

Molecular Targets and Pathways: In drug development, the molecular targets of this compound derivatives could include enzymes, receptors, or other proteins. The pathways involved would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cis-2-Methyl-cyclobutylamine with structurally related compounds from the evidence, focusing on molecular properties, bioactivity, and physicochemical characteristics.

Structural and Molecular Properties

Key Observations:

- Ring Size and Substituents: Cyclobutylamine lacks substituents beyond the amine, resulting in low molecular weight (71.12) and high volatility. The carboxylate ester in cis-Methyl 3-aminocyclobutanecarboxylate HCl introduces polarity (TPSA = 64.5 Ų), reducing membrane permeability but enhancing solubility (Log S = -1.65 by ESOL). The methoxyphenyl group in cis-2-(4-Methoxyphenyl)-cyclopentylamine increases lipophilicity (Log P = 2.45) and molecular weight (191.27), favoring interactions with aromatic biological targets.

- Hydrogen Bonding: Cyclobutylamine derivatives with fewer H-bond donors/acceptors (e.g., this compound) are more likely to cross the blood-brain barrier (BBB) compared to carboxylate-containing analogs .

Bioactivity and Pharmacokinetics

Key Findings:

- BBB Permeability : Smaller, less polar compounds like cyclobutylamine and this compound are more likely to penetrate the CNS compared to the carboxylate derivative .

- Solubility : The carboxylate group in improves aqueous solubility (Log S = -1.65) but at the cost of reduced passive diffusion.

- Synthetic Complexity : Cyclobutylamine is synthetically accessible, while the carboxylate ester requires specialized synthesis due to its functionalization.

Biological Activity

Cis-2-Methyl-cyclobutylamine is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural properties, including its conformational rigidity and ability to interact with biological targets, make it a subject of interest for drug design and development. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a methyl group at the 2-position and an amine functional group. The rigid structure of the cyclobutane ring can enhance the compound's binding affinity to biological targets by reducing conformational flexibility.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly in the context of cancer therapy and neuropharmacology.

- Cancer Cell Activity : Cyclobutane derivatives have been studied for their potential anti-cancer properties. For instance, compounds with similar structures have shown activity against several cancer cell lines, including CCRF-CEM and K562 cells, suggesting that this compound may possess similar properties .

- Integrin Targeting : Integrins play a crucial role in cell adhesion and signaling in cancer progression. Studies have shown that cyclobutane derivatives can act as antagonists for β3 integrins, which are implicated in tumor growth and metastasis . While specific data on this compound's activity against integrins is limited, its structural analogs suggest a potential for similar interactions.

- Neuropharmacological Effects : The compound's amine functionality may influence neurotransmitter systems. While direct studies on this compound are scarce, related compounds have been evaluated for their effects on neuronal activity, indicating a possible role in modulating neurotransmission .

The biological activity of this compound likely involves multiple mechanisms:

- Receptor Binding : The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways.

- C-H Hydroxylation : Recent advancements in enzyme engineering have demonstrated that hydroxylation of cyclobutane derivatives can enhance their biological activity by increasing solubility and modifying pharmacokinetic properties .

Case Studies

- Cyclobutane Derivatives in Cancer Therapy : A study highlighted the efficacy of cyclobutane analogs in inhibiting tumor growth in vivo. These compounds demonstrated significant potency against various cancer cell lines while maintaining a favorable therapeutic index .

- Integrin Antagonism : A novel class of β3 integrin antagonists derived from cyclobutane structures showed promise in preclinical models for reducing metastasis in melanoma and breast cancer .

Data Tables

Q & A

Basic: What are the key considerations for synthesizing and characterizing cis-2-Methyl-cyclobutylamine in experimental workflows?

Methodological Answer:

Synthesis of this compound requires precise stereochemical control to ensure the desired cis configuration. Techniques like NMR (e.g., NOESY for spatial proximity analysis) and chiral chromatography are critical for confirming stereochemistry . For new compounds, provide full characterization data (e.g., -NMR, -NMR, HRMS) in the main manuscript, with additional data (e.g., HPLC purity, X-ray crystallography) in supplementary materials . Reproducibility hinges on detailed experimental protocols, including solvent choices, reaction temperatures, and catalyst loadings .

Advanced: How can researchers address contradictions in published data on the physicochemical properties of this compound?

Methodological Answer:

Systematic reviews and meta-analyses (guided by PRISMA or COSMOS-E frameworks) are effective for resolving inconsistencies . Steps:

Define Scope: Narrow the research question to specific properties (e.g., pKa, solubility).

Assess Heterogeneity: Evaluate experimental variables (e.g., solvent systems, measurement techniques) across studies .

Statistical Reconciliation: Use tools like sensitivity analysis or subgroup meta-analysis to identify confounding factors (e.g., impurities in samples) .

Replicate Key Studies: Prioritize high-impact studies for experimental validation, ensuring adherence to original protocols .

Basic: What strategies optimize the design of a research question focused on cis-2-Methyl-cyclobutarylamine’s biological activity?

Methodological Answer:

- Clarity: Frame questions around measurable outcomes (e.g., "How does this compound inhibit enzyme X at the molecular level?").

- Relevance: Align with gaps identified in recent reviews (e.g., antimicrobial resistance mechanisms) .

- Feasibility: Ensure access to necessary tools (e.g., computational docking software, in vitro assays) . Iteratively refine the question using pilot studies to test assay compatibility .

Advanced: How can computational and experimental methods be integrated to study this compound’s conformational dynamics?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Predict low-energy conformers and validate with experimental data (e.g., NMR coupling constants) .

- Hybrid Workflow:

- Data Integration: Use tools like PyMOL or VMD to overlay computational and experimental results .

Basic: What ethical guidelines apply to handling this compound in laboratory settings?

Methodological Answer:

- Safety Protocols: Follow GHS guidelines (e.g., PPE, ventilation) even if hazard data are limited .

- Waste Disposal: Classify as "specialized chemical waste" and use authorized disposal services .

- Ethical Reporting: Disclose conflicts of interest (e.g., funding sources) and avoid data manipulation .

Advanced: How should researchers structure a manuscript to highlight the novelty of this compound’s applications?

Methodological Answer:

- Results Section: Use tables to compare key properties (e.g., bioavailability, thermal stability) against analogs (Table 1).

- Discussion: Emphasize mechanistic insights (e.g., "The cis configuration enhances membrane permeability due to reduced steric hindrance").

- Supplementary Materials: Include raw spectral data and computational input files for reproducibility .

Table 1: Comparative Properties of Cyclobutylamine Derivatives

| Compound | LogP | Melting Point (°C) | Bioactivity (IC50, nM) |

|---|---|---|---|

| This compound | 1.2 | 45–47 | 12.3 ± 1.5 |

| trans-2-Methyl-cyclobutylamine | 1.5 | 62–64 | 28.9 ± 2.1 |

Advanced: What methodologies resolve challenges in analyzing stereochemical impurities in this compound?

Methodological Answer:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases for baseline separation .

- VCD Spectroscopy: Combine vibrational circular dichroism with DFT simulations to assign absolute configuration .

- Limit of Detection (LOD): Validate impurity thresholds (<0.1%) using spiked samples and calibration curves .

Basic: How to identify understudied applications of this compound using literature databases?

Methodological Answer:

- SciFinder Search: Use substructure queries to find analogs in patents or journals, filtering by "biological activity" .

- Web of Science: Track citation networks of seminal papers to identify emerging fields (e.g., "this compound AND neuropharmacology") .

Advanced: What interdisciplinary approaches enhance mechanistic studies of this compound?

Methodological Answer:

- Biophysical Techniques: Use SPR (surface plasmon resonance) to quantify binding kinetics with target proteins .

- Metabolomics: Apply LC-HRMS to map metabolic pathways in cell models .

- Collaborative Frameworks: Partner with computational chemists to model transition states in catalytic reactions .

Basic: How to ensure data integrity when reporting this compound’s stability under varying pH conditions?

Methodological Answer:

- Experimental Design: Conduct accelerated stability studies (e.g., 40°C/75% RH) with triplicate samples .

- Statistical Reporting: Include confidence intervals for degradation rates and use ANOVA to assess significance .

- Raw Data Archiving: Upload HPLC chromatograms and kinetic plots to repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.